molecular formula C33H31NO6S3 B11662211 diethyl 2-{2,2,8-trimethyl-1-[(naphthalen-2-yloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

diethyl 2-{2,2,8-trimethyl-1-[(naphthalen-2-yloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11662211
M. Wt: 633.8 g/mol
InChI Key: NMWGFOQSVPPUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-DIETHYL 2-{2,2,8-TRIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 4,5-DIETHYL 2-{2,2,8-TRIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically includes the following steps:

    Formation of the Tetrahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Naphthalen-2-yloxy Acetyl Group: This step is achieved through an acylation reaction using naphthalen-2-yloxy acetic acid or its derivatives.

    Formation of the Dithiole Ring: This step involves the reaction of the intermediate with sulfur-containing reagents to form the dithiole ring.

    Final Coupling and Functionalization: The final step involves coupling the intermediate with diethyl malonate or similar compounds to introduce the diethyl dicarboxylate groups.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

4,5-DIETHYL 2-{2,2,8-TRIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form carboxylic acids.

Scientific Research Applications

4,5-DIETHYL 2-{2,2,8-TRIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4,5-DIETHYL 2-{2,2,8-TRIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.

    Modulation of Receptors: The compound can interact with cellular receptors, altering their signaling pathways.

    Interaction with DNA/RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

4,5-DIETHYL 2-{2,2,8-TRIMETHYL-1-[2-(NAPHTHALEN-2-YLOXY)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE can be compared with similar compounds such as:

    Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate: This compound has a similar core structure but lacks the naphthalen-2-yloxy acetyl and dithiole groups.

    Cycloalkanes: These compounds have similar cyclic structures but differ in functional groups and reactivity.

    Other Dithiole Derivatives: Compounds with similar dithiole rings but different substituents can be compared in terms of their chemical and biological properties.

Properties

Molecular Formula

C33H31NO6S3

Molecular Weight

633.8 g/mol

IUPAC Name

diethyl 2-[2,2,8-trimethyl-1-(2-naphthalen-2-yloxyacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C33H31NO6S3/c1-6-38-30(36)27-28(31(37)39-7-2)43-32(42-27)25-23-14-10-11-19(3)26(23)34(33(4,5)29(25)41)24(35)18-40-22-16-15-20-12-8-9-13-21(20)17-22/h8-17H,6-7,18H2,1-5H3

InChI Key

NMWGFOQSVPPUGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C2C3=CC=CC(=C3N(C(C2=S)(C)C)C(=O)COC4=CC5=CC=CC=C5C=C4)C)S1)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.